molecular formula C20H25N5O B6018467 2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6018467
M. Wt: 351.4 g/mol
InChI Key: OHSKXORJYYAFMH-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C20H25N5O and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine is 351.20591044 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

It is classified as aN-arylpiperazine , a class of compounds known to interact with various receptors in the central nervous system.

Biochemical Pathways

Given its classification as a n-arylpiperazine , it may influence pathways related to neurotransmission.

Pharmacokinetics

A related study suggests that similar compounds may have favorable interactions with active residues of proteins, which could influence their absorption, distribution, metabolism, and excretion.

Result of Action

They have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Additionally, they have exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Analysis

Biochemical Properties

The compound 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins . It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

In terms of cellular effects, 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine has been found to significantly inhibit the growth of various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of 2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine involves its binding interactions with biomolecules and its effects on gene expression . As a CDK2 inhibitor, it binds to the active site of the enzyme, thereby inhibiting its activity . This leads to changes in gene expression, specifically genes involved in cell cycle progression and apoptosis .

Temporal Effects in Laboratory Settings

It has been observed that the compound’s inhibitory effects on cell growth are significant .

Metabolic Pathways

Given its inhibitory effects on CDK2, it is likely to be involved in pathways related to cell cycle regulation .

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-14-13-18(24-11-9-23(3)10-12-24)25-20(21-14)15(2)19(22-25)16-5-7-17(26-4)8-6-16/h5-8,13H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSKXORJYYAFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.